4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide
Description
Properties
IUPAC Name |
4-(2-pyrazol-1-ylethyl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c13-15(14)8-6-11(7-9-15)4-5-12-3-1-2-10-12/h1-3H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXPIRIIDPDMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 4-(2-(1H-Pyrazol-1-yl)ethyl)thiomorpholine 1,1-Dioxide
The synthesis of this compound involves two primary components:
- Thiomorpholine 1,1-dioxide : A six-membered ring containing sulfur and two oxygen atoms at the 1,1-positions.
- 1-(2-Haloethyl)-1H-pyrazole : A pyrazole ring substituted with a halogenated ethyl group.
Coupling these fragments via nucleophilic substitution is the most direct route, supported by analogous reactions in the literature. Alternative approaches include in-situ generation of the pyrazole-ethyl moiety or functionalization of preassembled intermediates.
Preparation Methods
Synthesis of Thiomorpholine 1,1-Dioxide
Thiomorpholine 1,1-dioxide is typically synthesized via oxidation of thiomorpholine using hydrogen peroxide or other oxidizing agents. Commercial availability (CAS 39093-93-1) simplifies its procurement for downstream reactions.
Example Protocol:
Synthesis of 1-(2-Haloethyl)-1H-Pyrazole
The pyrazole-ethyl halide intermediate is prepared through alkylation of pyrazole with dihaloethane.
Example Protocol:
- Alkylation of Pyrazole :
- Pyrazole (1.0 eq), 1,2-dibromoethane (1.2 eq), and K2CO3 (2.0 eq) are refluxed in acetonitrile for 24 h.
- The crude product, 1-(2-bromoethyl)-1H-pyrazole, is purified via silica gel chromatography (hexane/ethyl acetate).
Coupling of Thiomorpholine 1,1-Dioxide and 1-(2-Bromoethyl)-1H-Pyrazole
The final step involves nucleophilic substitution under basic conditions.
Optimized Protocol:
- Reaction Setup :
- Thiomorpholine 1,1-dioxide (1.0 eq), 1-(2-bromoethyl)-1H-pyrazole (1.1 eq), and N,N-diisopropylethylamine (DIEA, 2.0 eq) are dissolved in N-methylpyrrolidone (NMP).
- The mixture is stirred at 135°C for 24–48 h under nitrogen.
- Workup :
- The reaction is quenched with water and extracted with ethyl acetate.
- The organic layer is dried (Na2SO4), concentrated, and purified via column chromatography (NH silica gel, ethyl acetate/hexane).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–75% | |
| Reaction Temperature | 135°C | |
| Solvent | N-methylpyrrolidone (NMP) | |
| Base | N,N-diisopropylethylamine |
Alternative Synthetic Routes
Reductive Amination
A secondary route involves reductive amination between thiomorpholine 1,1-dioxide and pyrazole-ethyl aldehyde.
Protocol:
- Aldehyde Synthesis :
- 1H-pyrazole-1-ethanol is oxidized to 1-(2-oxoethyl)-1H-pyrazole using PCC.
- Reductive Amination :
- The aldehyde (1.0 eq), thiomorpholine 1,1-dioxide (1.2 eq), and NaBH3CN (1.5 eq) are stirred in methanol at 25°C for 12 h.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- LC-MS (ESI) : m/z 275.1 [M+H]+ (calculated for C9H15N3O2S).
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a different oxidation state.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of sulfoxides or sulfones through oxidation and thiols through reduction.
Biology
The compound has shown potential in biological studies, particularly in enzyme inhibition and molecular interactions. Its ability to interact with specific molecular targets makes it a candidate for further investigation in biological systems. Research indicates that it may inhibit certain enzymes or receptors, modulating biological pathways involved in disease processes .
Biological Activity :
- Antitumor Properties : Studies have suggested that derivatives of this compound may exhibit anticancer activity by targeting specific pathways involved in cell proliferation.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens .
Medicine
In the medical field, research has explored the therapeutic potential of this compound in treating diseases such as leishmaniasis and malaria. Its structural properties enable it to interact effectively with biological targets associated with these diseases .
Case Study Example :
A study focusing on pyrazole derivatives demonstrated their effectiveness as anti-HIV agents and highlighted their potential as antivirals against other viral infections. The mechanism involved inhibiting viral replication by targeting specific viral proteins .
Industrial Applications
The unique structure of this compound makes it useful in developing new materials and chemical processes. Its properties can be harnessed in various industrial applications such as:
Mechanism of Action
The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, thereby inhibiting their activity or modulating their function . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-(1H-pyrazol-1-yl)ethyl)piperidine: This compound shares a similar pyrazole moiety but differs in the presence of a piperidine ring instead of a thiomorpholine ring.
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide: This compound has a similar thiomorpholine ring but with an ethyl group on the pyrazole ring.
Uniqueness
4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide is unique due to its combination of a pyrazole ring and a thiomorpholine 1,1-dioxide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.
Biological Activity
4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide is a synthetic compound notable for its unique structure, which combines a pyrazole ring with a thiomorpholine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C9H15N3O2S
- Molecular Weight : 229.3 g/mol
- IUPAC Name : 4-(2-pyrazol-1-ylethyl)-1,4-thiazinane 1,1-dioxide
Synthesis
The synthesis of this compound typically involves:
- Reaction of 1H-pyrazole with ethylene oxide to form an intermediate.
- Subsequent reaction with thiomorpholine 1,1-dioxide under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors, thus modulating biological pathways involved in disease processes.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance:
- Inhibition of BRAF(V600E) : Pyrazole derivatives have shown efficacy against this mutant kinase associated with various cancers . The structural similarity of this compound suggests it may also possess similar inhibitory effects.
Anti-inflammatory Activity
Studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). The compound's structure allows it to potentially disrupt inflammatory pathways, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The compound has shown promise in antimicrobial studies. For example:
- In vitro Studies : Various pyrazole derivatives have been tested against bacterial strains and have exhibited significant antibacterial activity . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for 4-(2-(1H-pyrazol-1-yl)ethyl)thiomorpholine 1,1-dioxide, and how do reaction parameters influence yield and purity?
Methodological Answer: Synthesis typically involves coupling reactions between pyrazole derivatives and thiomorpholine 1,1-dioxide precursors. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., nitrogen) can improve regioselectivity and yield . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF, dioxane) enhance reactivity .
- Catalyst loading : CuI (5–10 mol%) optimizes reaction efficiency .
- Purification : Silica gel chromatography or recrystallization ensures purity, with yields ranging from 60–85% depending on substituent steric effects .
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., pyrazole C-H protons at δ 7.5–8.0 ppm, thiomorpholine S=O groups at δ 3.2–3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 286.12) .
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between pyrazole and thiomorpholine rings ≈ 45–60°) .
Advanced Research Questions
Q. How can contradictions in biological activity data for thiomorpholine 1,1-dioxide derivatives be resolved across studies?
Methodological Answer:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature) to minimize variability .
- Orthogonal validation : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) approaches to confirm target engagement .
- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., solvent residues affecting cytotoxicity) .
Q. What computational strategies are used to model interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., carbonic anhydrase IX), with scoring functions prioritizing hydrogen bonds to S=O groups .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with activity trends to guide structural optimization .
Q. How can synthesis be optimized for scalability while preserving stereochemical integrity?
Methodological Answer:
- Catalyst screening : Heterogeneous catalysts (e.g., immobilized Cu nanoparticles) reduce metal contamination and enable reuse .
- Flow chemistry : Continuous reactors improve heat/mass transfer, minimizing side products (e.g., dimerization) during scale-up .
- Chiral HPLC : Monitor enantiomeric excess (≥98%) during purification to ensure stereochemical fidelity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
